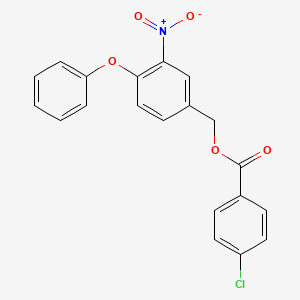
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, commonly known as NPBC, is a chemical compound that has gained significant attention in the field of scientific research. NPBC belongs to the group of benzoylphenylurea insecticides and has been widely used for pest control in agriculture.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate involves the reaction of 3-nitro-4-phenoxybenzaldehyde with methyl 4-chlorobenzoate in the presence of a suitable catalyst and solvent.
Starting Materials
3-nitro-4-phenoxybenzaldehyde, methyl 4-chlorobenzoate, catalyst, solvent
Reaction
Step 1: Dissolve 3-nitro-4-phenoxybenzaldehyde and methyl 4-chlorobenzoate in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry.
Mechanism Of Action
The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC acts as a chitin synthesis inhibitor, which prevents the formation of the insect's exoskeleton. This leads to the death of the insect during the molting process. NPBC has also been shown to have a toxic effect on the nervous system of insects, which further contributes to its insecticidal properties.
Biochemical And Physiological Effects
NPBC has been shown to have a low toxicity to mammals, including humans. However, it has been shown to have a toxic effect on non-target organisms such as bees and aquatic invertebrates. NPBC has also been shown to have a negative impact on the environment, as it can persist in soil and water for extended periods of time.
Advantages And Limitations For Lab Experiments
NPBC has several advantages for use in lab experiments. It has a high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, NPBC has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Future Directions
There are several future directions for research on NPBC. One area of research is the development of more environmentally friendly insecticides that have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of NPBC in the control of insect-borne diseases. Furthermore, there is a need for further research on the potential health effects of NPBC on humans and other mammals.
Conclusion
In conclusion, (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. Its insecticidal properties and potential use in pest control have been extensively studied. The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NPBC, including the development of more environmentally friendly insecticides and investigation of its potential use in the control of insect-borne diseases.
Scientific Research Applications
NPBC has been extensively studied for its insecticidal properties and its potential use in pest control. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. NPBC has also been investigated for its potential use in the control of insect-borne diseases such as malaria and dengue fever. In addition, NPBC has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYMAOLYIAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

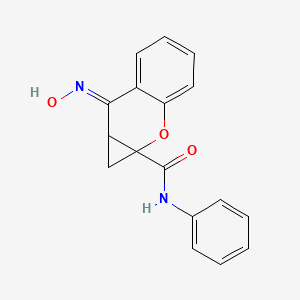
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
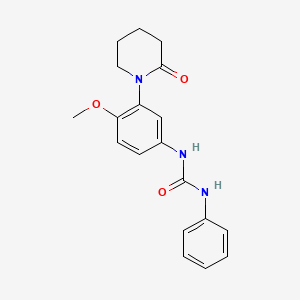
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
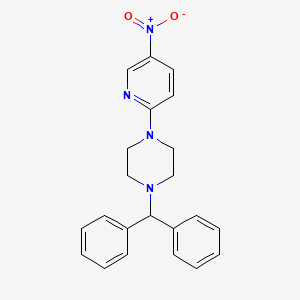
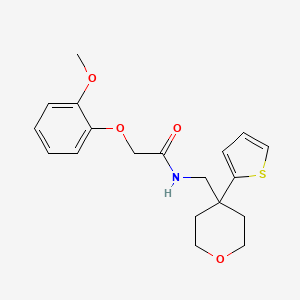
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
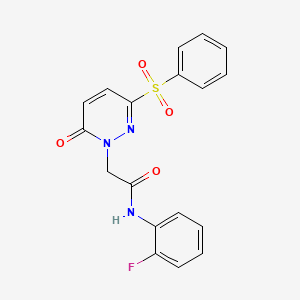
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)